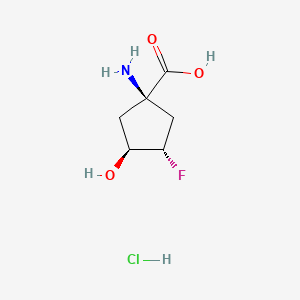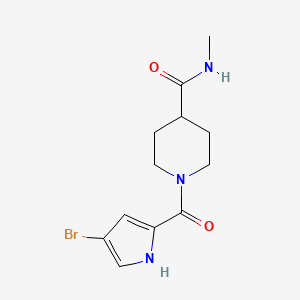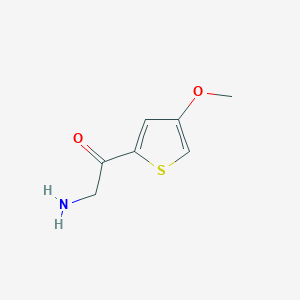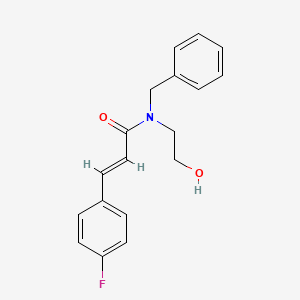
tert-butyl 3-iodo-1H-indazol-5-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate can be synthesized from tert-butyl(1-H-indazol-5-yl)carbamate. The synthesis involves the iodination of the indazole ring. The reaction typically uses iodine and potassium hydroxide in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
While specific industrial production methods for tert-butyl (3-iodo-1H-indazol-5-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Iodination: Iodine and potassium hydroxide in DMF.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products
Aplicaciones Científicas De Investigación
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Used in the formation of complex molecules through coupling reactions.
Biological Studies: Investigated for its potential biological activities and interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-iodo-1H-indazol-5-yl)carbamate is not fully understood. as an indazole derivative, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in medicinal chemistry or biological studies .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1H-indazol-5-yl)carbamate: The precursor in the synthesis of tert-butyl (3-iodo-1H-indazol-5-yl)carbamate.
3-Iodoindazole: Another indazole derivative with similar reactivity.
Vinylindazoles: Products of Suzuki coupling reactions involving tert-butyl (3-iodo-1H-indazol-5-yl)carbamate.
Uniqueness
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the iodine substituent on the indazole ring. This combination allows for versatile chemical modifications and potential biological activities, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C12H14IN3O2 |
|---|---|
Peso molecular |
359.16 g/mol |
Nombre IUPAC |
tert-butyl N-(3-iodo-2H-indazol-5-yl)carbamate |
InChI |
InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
KBCSQTARTCMKGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=C(NN=C2C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)




![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)

![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)






